molecular formula C14H14N2O B10978709 1-(prop-2-yn-1-yl)-2-(tetrahydrofuran-2-yl)-1H-benzimidazole

1-(prop-2-yn-1-yl)-2-(tetrahydrofuran-2-yl)-1H-benzimidazole

Cat. No.: B10978709
M. Wt: 226.27 g/mol
InChI Key: QDKDHUSJFWCZLT-UHFFFAOYSA-N
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Description

1-(2-Propynyl)-2-tetrahydro-2-furanyl-1H-1,3-benzimidazole is an organic compound that features a benzimidazole core with a propynyl and tetrahydrofuran substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Propynyl)-2-tetrahydro-2-furanyl-1H-1,3-benzimidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 1-azido-2-(2-propynyl)benzene with electrophilic reagents in nitromethane at room temperature or with catalytic amounts of gold(III) chloride/silver triflate in tetrahydrofuran at 100°C .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

1-(2-Propynyl)-2-tetrahydro-2-furanyl-1H-1,3-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: The propynyl and tetrahydrofuran groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenation using reagents like bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while reduction can produce more saturated benzimidazole derivatives.

Scientific Research Applications

1-(2-Propynyl)-2-tetrahydro-2-furanyl-1H-1,3-benzimidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Propynyl)-2-tetrahydro-2-furanyl-1H-1,3-benzimidazole involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. Detailed studies on its exact mechanism are still ongoing, but it is believed to affect cellular processes by altering the function of key proteins and enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Propynyl)-2-tetrahydro-2-furanyl-1H-1,3-benzimidazole is unique due to the presence of both the propynyl and tetrahydrofuran groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C14H14N2O

Molecular Weight

226.27 g/mol

IUPAC Name

2-(oxolan-2-yl)-1-prop-2-ynylbenzimidazole

InChI

InChI=1S/C14H14N2O/c1-2-9-16-12-7-4-3-6-11(12)15-14(16)13-8-5-10-17-13/h1,3-4,6-7,13H,5,8-10H2

InChI Key

QDKDHUSJFWCZLT-UHFFFAOYSA-N

Canonical SMILES

C#CCN1C2=CC=CC=C2N=C1C3CCCO3

Origin of Product

United States

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